Cas no 2034312-05-3 (4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide)

4-Ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide is a synthetic organic compound featuring a benzamide core linked to a pyridine-pyrazole moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the development of kinase inhibitors or other biologically active molecules. The ethoxy and methylpyrazole substituents enhance solubility and binding affinity, while the pyridine scaffold offers versatility for further functionalization. Its well-defined molecular architecture ensures reproducibility in synthesis, making it suitable for research applications in drug discovery. The compound’s stability under standard conditions and compatibility with common organic solvents further support its use in exploratory pharmaceutical studies.
4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide structure
2034312-05-3 structure
Product name:4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide
CAS No:2034312-05-3
MF:C19H20N4O2
MW:336.387703895569
CID:5844607
PubChem ID:121022507

4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide
    • 4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
    • 4-ethoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
    • AKOS026704353
    • F6560-7967
    • 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
    • 2034312-05-3
    • Inchi: 1S/C19H20N4O2/c1-3-25-17-7-5-15(6-8-17)19(24)21-11-14-4-9-18(20-10-14)16-12-22-23(2)13-16/h4-10,12-13H,3,11H2,1-2H3,(H,21,24)
    • InChI Key: ALCXBORBCYQAIZ-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1)C(NCC1=CN=C(C=C1)C1C=NN(C)C=1)=O

Computed Properties

  • Exact Mass: 336.15862589g/mol
  • Monoisotopic Mass: 336.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69Ų
  • XLogP3: 1.9

4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-7967-1mg
4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
2034312-05-3
1mg
$54.0 2023-09-08
Life Chemicals
F6560-7967-20mg
4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
2034312-05-3
20mg
$99.0 2023-09-08
Life Chemicals
F6560-7967-30mg
4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
2034312-05-3
30mg
$119.0 2023-09-08
Life Chemicals
F6560-7967-4mg
4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
2034312-05-3
4mg
$66.0 2023-09-08
Life Chemicals
F6560-7967-10mg
4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
2034312-05-3
10mg
$79.0 2023-09-08
Life Chemicals
F6560-7967-2μmol
4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
2034312-05-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6560-7967-2mg
4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
2034312-05-3
2mg
$59.0 2023-09-08
Life Chemicals
F6560-7967-25mg
4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
2034312-05-3
25mg
$109.0 2023-09-08
Life Chemicals
F6560-7967-10μmol
4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
2034312-05-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6560-7967-100mg
4-ethoxy-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
2034312-05-3
100mg
$248.0 2023-09-08

4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide Related Literature

Additional information on 4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide

Introduction to Compound with CAS No. 2034312-05-3 and Product Name: 4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide

The compound with the CAS number 2034312-05-3 and the product name 4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of this molecule, characterized by its benzamide core, pyridine and pyrazole heterocycles, and ethoxy substituent, positions it as a promising candidate for further investigation in drug discovery.

Recent studies in medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The presence of both pyridine and pyrazole rings in 4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide suggests a rich chemical space for interaction with biological targets. These heterocycles are known for their ability to modulate various biological pathways, making them valuable scaffolds for drug design.

The benzamide moiety is another key feature of this compound that contributes to its pharmacological potential. Benzamides are widely recognized for their role in inhibiting enzymes such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs), which are implicated in inflammation and cancer. The structural flexibility of the benzamide group allows for the optimization of binding interactions with target proteins, enhancing the compound's efficacy.

Moreover, the ethoxy substituent at the 4-position of the benzamide ring adds another layer of complexity to the molecule. This substituent can influence both the electronic properties and steric environment of the compound, potentially affecting its metabolic stability and bioavailability. The strategic placement of the ethoxy group can also facilitate interactions with specific amino acid residues in biological targets, improving binding affinity.

The pyridine ring in 4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide is particularly noteworthy due to its ability to form hydrogen bonds and engage in π-stacking interactions. These interactions are crucial for stabilizing protein-ligand complexes and can be exploited to enhance drug-receptor binding. The presence of a methyl group at the 1-position of the pyrazole ring further modulates the electronic properties of this heterocycle, potentially influencing its biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of such complex molecules with high accuracy. By leveraging techniques such as molecular docking and molecular dynamics simulations, scientists can gain insights into how 4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide interacts with its biological targets. These computational studies have been instrumental in guiding experimental efforts and optimizing lead compounds for clinical development.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it exhibits promising activity against several disease-related targets. For instance, preliminary data indicate that it may inhibit enzymes involved in inflammatory pathways, making it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to interact with receptors involved in pain perception has sparked interest in its potential as an analgesic agent.

The integration of machine learning techniques into drug discovery has further accelerated the process of identifying novel therapeutic agents. By training models on large datasets of known drug compounds and their biological activities, researchers can predict the potential efficacy of new molecules like 4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide before conducting expensive wet-lab experiments. This approach has not only saved time but also resources, allowing for more efficient development pipelines.

The synthesis of this compound represents a testament to the ingenuity of modern organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency, paving the way for more sophisticated drug candidates.

As research continues to progress, it is anticipated that 4-ethoxy-N-{6-(1-methyl-1H-pyrazol-4-yll)pyridin}-3 - ylmethyl}benzamide will undergo further optimization to enhance its pharmacological properties. This may involve modifications to its core structure or exploration of new analogs derived from similar scaffolds. The outcomes of these studies could lead to the identification of novel therapeutic agents with improved efficacy and reduced side effects.

The broader implications of this research extend beyond individual compounds to encompass advancements in drug discovery methodologies as a whole. The integration of interdisciplinary approaches, combining expertise from chemistry, biology, and computer science, has been instrumental in accelerating progress in this field. As we continue to uncover new insights into the structure-function relationships of molecules like 2034312–05–3, we move closer to realizing more effective treatments for a wide range of diseases.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk